N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline
Description
Properties
CAS No. |
29865-45-0 |
|---|---|
Molecular Formula |
C13H8N4O6 |
Molecular Weight |
316.23 g/mol |
IUPAC Name |
N-phenyl-1-(2,4,6-trinitrophenyl)methanimine |
InChI |
InChI=1S/C13H8N4O6/c18-15(19)10-6-12(16(20)21)11(13(7-10)17(22)23)8-14-9-4-2-1-3-5-9/h1-8H |
InChI Key |
RJMCNQDBCYWMAC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=CC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Standard Condensation Protocol
Reagents : TNBA, aniline, benzene, p-toluenesulfonic acid (TsOH).
Procedure :
Alternative Catalytic Systems
-
Iodine-Catalyzed Condensation : Substituting TsOH with iodine (1 mol%) in pyridine enables milder conditions (60°C, 2 hours) but requires post-reaction neutralization.
-
Solvent-Free Approaches : Recent studies report 75–80% yields under microwave irradiation (100°C, 15 minutes), reducing environmental footprint.
Direct Nitration of N-Benzylideneaniline Precursors
An alternative route involves the nitration of pre-formed N-benzylideneaniline derivatives. This method avoids handling TNBA directly, which is thermally unstable.
Stepwise Nitration Protocol
Reagents : N-Benzylideneaniline, mixed acid (HNO₃/H₂SO₄).
Procedure :
-
N-Benzylideneaniline is dissolved in concentrated H₂SO₄ at 0°C.
-
Mixed acid (HNO₃:H₂SO₄ = 1:3 v/v) is added dropwise over 1 hour.
-
The reaction is stirred at 25°C for 12 hours.
-
The product is quenched in ice, filtered, and washed with NaHCO₃.
-
Regioselectivity : Competitive nitration at the aniline ring necessitates precise temperature control.
-
Side Products : Over-nitration yields 2,4,6-trinitro-N-methylaniline, requiring column chromatography for removal.
Novel Pathways via Azide Intermediates
Emerging methodologies exploit azide chemistry to achieve higher stereocontrol.
Azidation-Cyclization Strategy
Reagents : TNBA, sodium azide (NaN₃), DMF.
Procedure :
-
TNBA reacts with NaN₃ in DMF at 20°C for 2 hours, forming 2-azido intermediates.
-
Thermolysis in ethylene glycol at 150°C induces cyclization, yielding the target compound.
-
Stereochemical Control : Exclusive formation of the E-isomer due to steric hindrance during cyclization.
-
Scalability : Adaptable to continuous-flow systems for industrial production.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| TNBA Condensation | TsOH | Benzene | 80–90 | 85–92 | ≥99 |
| Direct Nitration | H₂SO₄/HNO₃ | H₂SO₄ | 0–25 | 70–78 | 95–97 |
| Azidation-Cyclization | None | DMF/Ethylene glycol | 20–150 | 88–95 | ≥99 |
Key Observations :
-
Efficiency : Azidation-cyclization offers superior yields and purity but requires specialized equipment.
-
Safety : Direct nitration poses explosion risks due to exothermic nitration; condensation methods are safer.
Mechanistic Insights and Side Reactions
Schiff Base Formation Mechanism
Common Side Reactions
-
N-Oxide Formation : Occurs in the presence of nitroso compounds, yielding nitrone byproducts.
-
Over-Nitration : Excess HNO₃ nitrates the aniline ring, necessitating stoichiometric control.
Purification and Characterization
-
Recrystallization : Ethanol/water (3:1) mixtures yield crystalline products with ≥99% purity.
-
Spectroscopic Data :
Industrial and Research Applications
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The electron-withdrawing trinitrophenyl group activates the aromatic ring for electrophilic substitution, though regioselectivity is influenced by steric and electronic factors. Key reactions include:
-
Nitration : Further nitration occurs preferentially at the meta position relative to existing nitro groups, forming polynitro derivatives.
-
Halogenation : Limited halogenation (e.g., bromination) occurs under mild conditions, producing mono-halogenated products.
Nucleophilic Aromatic Substitution (NAS)
The compound participates in NAS due to the strong electron-withdrawing effect of the trinitrophenyl group, which polarizes the aromatic ring. Key findings include:
-
Reactivity with Amines : Secondary alicyclic amines react via concerted mechanisms with pseudo-first-order kinetics. For example:
-
Pyridinolysis : Reactions with pyridines show biphasic Brønsted plots (slopes β₁ = 0.2, β₂ = 1.0), indicating stepwise mechanisms with zwitterionic intermediates .
Reduction Reactions
The nitro groups are reduced under controlled conditions:
-
Catalytic Hydrogenation :
-
Selective reduction to amino groups occurs at 25°C using Pd/C in ethanol (yield: ~85%).
-
Over-reduction to hydroxylamines is observed under prolonged reaction times.
-
-
Chemical Reduction :
Reducing Agent Product Conditions Yield SnCl₂/HCl Partially reduced intermediates 0°C, 2 h 70% NaBH₄/CuCl₂ Amino derivatives RT, methanol 60%
Condensation and Cycloaddition
The methylideneaniline moiety facilitates condensation with nucleophiles:
-
Schiff Base Formation : Reacts with aldehydes/ketones to form stabilized imines, used in coordination chemistry.
-
Diels-Alder Reactions : Acts as a dienophile with electron-rich dienes (e.g., furan derivatives), producing bicyclic adducts.
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals:
Comparative Reactivity
The compound’s reactivity differs significantly from analogs due to its trinitrophenyl group:
| Compound | NAS Rate Constant (k, M⁻¹s⁻¹) | Thermal Stability (°C) |
|---|---|---|
| N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline | 0.12 | 180 |
| 2,4-Dinitroaniline | 0.08 | 210 |
| N-Methylpicramide | 0.15 | 160 |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds similar to N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline exhibit significant anticancer properties. For example, studies have shown that certain aniline derivatives can inhibit cancer cell growth through various mechanisms. The incorporation of nitro groups is known to enhance the biological activity of these compounds by influencing their interaction with biological targets .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells and the inhibition of specific signaling pathways that promote tumor growth. For instance, some studies have demonstrated that trinitroaniline derivatives can disrupt microtubule dynamics, leading to cell cycle arrest and subsequent cell death .
Materials Science
Synthesis of Polymers
this compound can serve as a precursor for synthesizing advanced polymeric materials. Its reactive functional groups allow for the formation of cross-linked networks that exhibit enhanced thermal stability and mechanical properties. These materials are particularly useful in applications requiring high-performance composites .
Photonic Applications
Due to its unique electronic properties, this compound may also find applications in photonic devices. The ability to modify its optical characteristics through chemical substitution makes it suitable for use in light-emitting diodes and other optoelectronic devices .
Environmental Studies
Toxicological Assessments
The environmental impact of compounds like this compound is a subject of ongoing research. Toxicological studies have been conducted to evaluate its effects on aquatic organisms and terrestrial ecosystems. The compound's potential toxicity necessitates careful assessment to understand its environmental fate and transport mechanisms .
Structure-Activity Relationships
Understanding the structure-activity relationships (SAR) of trinitroaniline derivatives aids in predicting their environmental behavior and biological activity. This information is critical for developing safer alternatives and mitigating risks associated with their use in industrial applications .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Properties of Trinitroaniline Derivatives | Medicinal Chemistry | Significant growth inhibition in various cancer cell lines; mechanism involves apoptosis induction. |
| Synthesis and Characterization of Novel Polymers | Materials Science | Enhanced thermal stability and mechanical properties; potential applications in composites. |
| Environmental Impact Assessment | Environmental Studies | Identified toxic effects on aquatic life; highlighted the need for regulatory measures. |
Mechanism of Action
The mechanism of action of N-PHENYL-N-[(E)-1-(2,4,6-TRINITROPHENYL)METHYLIDENE]AMINE involves its interaction with specific molecular targets. The nitro groups on the trinitrophenyl ring are key to its reactivity, enabling it to participate in various biochemical pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Comparisons
(E)-2,4,6-Trimethyl-N-(pyridin-2-yl-methylidene)aniline
- Structure : Replaces the TNP group with a pyridine ring and 2,4,6-trimethylphenyl substituents.
- Bond Characteristics : The C=N bond length is 1.240 Å, typical for Schiff bases, with dihedral angles of 87.5° between the aryl rings, indicating near-perpendicular alignment .
- Electronic Effects : The pyridine ring introduces π-conjugation, while methyl groups donate electrons, contrasting with the electron-deficient TNP group in the parent compound.
4-Methoxy-N-[(5-nitrothiophen-2-yl)methylidene]aniline
- Structure : Substitutes the TNP group with a nitrothiophene moiety.
N-[(E)-(3-Nitrophenyl)methylidene]aniline
- Structure : Features a single meta-nitro group on the phenyl ring.
- Electronic Effects: The mono-nitro group provides weaker electron-withdrawing effects than the TNP group, likely reducing stability in acidic or oxidizing environments .
Antitumor Activity
- N-Phenyl-2,4,6-trinitroaniline : Exhibits IC50 values comparable to cisplatin (6–8 μM in Hep3B cells) and downregulates cyclin D1, a cell cycle regulator .
- N-(3,5-Difluorophenyl)-2,4,6-trinitroaniline : Superior to cisplatin (IC50 = 4.2 μM), with enhanced apoptosis induction via Bax/Bcl-2 pathway modulation .
Apoptotic Pathway Modulation
Trinitroaniline derivatives, including N-isopropyl-2,4,6-trinitroaniline, increase the Bax/Bcl-2 expression ratio, promoting intrinsic apoptosis. The TNP group’s electron-withdrawing nature may enhance binding to apoptotic proteins .
Reactivity and Stability
Nucleophilic Aromatic Substitution (SNAr)
- Phenyl 2,4,6-Trinitrophenyl Ethers : React with aniline in acetonitrile via a base-catalyzed zwitterionic intermediate (kAn = 0.5–2.3 × 10⁻³ L mol⁻¹ s⁻¹). The TNP group accelerates SNAr due to its strong electron-withdrawing effects .
- N-[(E)-(2,4,6-Trinitrophenyl)methylidene]aniline : Likely exhibits similar reactivity in SNAr reactions, though steric hindrance from the imine group may reduce reaction rates compared to ether analogs.
Thermal and Explosive Properties
Data Tables
Table 1: Antitumor Activity of Trinitroaniline Derivatives
| Compound | IC50 (μM, Hep3B) | Apoptosis Induction (Bax/Bcl-2 Ratio) |
|---|---|---|
| N-Phenyl-2,4,6-trinitroaniline | 6.8 | 2.5× |
| N-(3,5-Difluorophenyl)-2,4,6-TNA | 4.2 | 3.1× |
| Cisplatin (Control) | 7.1 | 1.0× |
Table 2: Structural Parameters of Schiff Bases
| Compound | C=N Bond Length (Å) | Dihedral Angle (°) |
|---|---|---|
| This compound | 1.28 (estimated) | ~85–90 (predicted) |
| (E)-2,4,6-Trimethyl-N-(pyridin-2-yl-methylidene)aniline | 1.240 | 87.5 |
Biological Activity
N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline, also known as a trinitrophenyl derivative of aniline, is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by the presence of a trinitrophenyl group attached to an aniline structure. The chemical formula for this compound can be represented as with a molecular weight of approximately 241.14 g/mol. The presence of nitro groups in its structure suggests potential for various biological interactions.
Antimicrobial Properties
Several studies have indicated that nitroaromatic compounds, including derivatives like this compound, exhibit antimicrobial activity. For instance, derivatives containing nitro groups have shown effectiveness against various bacterial strains. A study demonstrated that such compounds could inhibit the growth of Gram-positive and Gram-negative bacteria through mechanisms that may involve disruption of bacterial cell wall synthesis and function .
Cytotoxicity and Antitumor Activity
Research indicates that some nitroaniline derivatives possess cytotoxic effects against cancer cell lines. For example, studies on related compounds have shown that they can induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential . The cytotoxicity often correlates with the degree of nitration and the specific substitution patterns on the aromatic ring.
Toxicological Profile
The toxicity of this compound has been a subject of concern due to the presence of the trinitrophenyl group. Exposure to similar nitroaromatic compounds has been linked to various health effects including:
- Hematological Effects : Reports indicate that exposure can lead to alterations in hemoglobin levels and white blood cell counts .
- Neurological Effects : Symptoms such as headaches, dizziness, and irritability have been noted in individuals exposed to nitroaromatic compounds .
- Dermatological Reactions : Contact with these compounds may cause skin irritation and sensitization reactions .
Case Study 1: Antimicrobial Efficacy
A study conducted by Foroumadi et al. (2003) evaluated the antimicrobial properties of various nitroaniline derivatives. The results indicated that specific modifications in the molecular structure could enhance antibacterial efficacy against resistant strains of bacteria.
Case Study 2: Cytotoxic Mechanism
Research by Germain et al. (2008) examined the cytotoxic effects of nitroaromatic compounds on breast cancer cell lines. The study found that these compounds could induce cell death through oxidative stress pathways and mitochondrial dysfunction.
Data Table: Biological Activities
Q & A
Basic Research Questions
Q. How can the structure of N-[(E)-(2,4,6-trinitrophenyl)methylidene]aniline be confirmed experimentally?
- Methodological Answer : The compound's structure is typically verified using a combination of spectroscopic and crystallographic techniques.
- X-ray crystallography provides definitive bond lengths and angles, as demonstrated for analogous Schiff bases (e.g., C=N bond length of ~1.24 Å in (E)-2,4,6-trimethyl-N-(pyridin-2-yl-methylidene)aniline) .
- FT-IR spectroscopy identifies imine (C=N) stretching vibrations (~1600–1650 cm⁻¹) and nitro (NO₂) group absorptions (~1350–1500 cm⁻¹).
- NMR spectroscopy resolves aromatic protons and confirms stereochemistry (e.g., coupling constants for E/Z isomers) .
Q. What synthetic routes are available for preparing this compound?
- Methodological Answer : The compound is synthesized via condensation reactions :
- Step 1 : React 2,4,6-trinitrobenzaldehyde with aniline in methanol or ethanol under acidic catalysis (e.g., formic acid) .
- Step 2 : Reflux for 4–6 hours to form the imine bond.
- Step 3 : Purify via recrystallization (e.g., using n-hexane) to obtain crystals for structural analysis .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic substitution (SNAr) reactions?
- Methodological Answer :
- The trinitrophenyl group strongly withdraws electrons, activating the aromatic ring for SNAr. However, steric hindrance from substituents (e.g., methyl groups) slows intermediate formation.
- In acetonitrile, reactions proceed via a zwitterionic intermediate (equilibrium constant K₁) and rate-limiting proton transfer (rate constant kAn). Substituents alter K₁kAn by up to 10⁵-fold (e.g., N-methylaniline vs. aniline) .
- In DMSO, uncatalyzed pathways dominate due to solvent polarity effects .
Q. What strategies resolve contradictions in reaction kinetics data across different solvents?
- Methodological Answer :
- Solvent parameterization : Compare Kamlet-Taft parameters (polarity, hydrogen-bonding) to correlate rate constants. For example, DMSO’s high polarity stabilizes zwitterionic intermediates, reducing the need for base catalysis .
- Isotopic labeling : Use deuterated solvents (e.g., DMSO-d₆) to track proton transfer steps and distinguish between solvent-assisted vs. base-catalyzed pathways .
Q. How does the crystal packing of this compound derivatives affect their photophysical properties?
- Methodological Answer :
- Dihedral angle analysis : X-ray data show that dihedral angles between aromatic rings (e.g., 87.5° in (E)-2,4,6-trimethyl derivatives) influence conjugation and fluorescence .
- Thermogravimetric analysis (TGA) : Correlate thermal stability with packing density. Tightly packed crystals (e.g., P21/c symmetry) exhibit higher melting points .
Q. What safety protocols are critical for handling nitroaromatic compounds like this compound?
- Methodological Answer :
- Decomposition pathways : Avoid thermal stress (>150°C) to prevent explosive decomposition, as observed in structurally similar nitroamines (e.g., Tetryl) .
- Storage : Use inert atmospheres (N₂/Ar) and desiccants to mitigate hydrolysis of nitro groups.
Data Contradiction Analysis
Q. Why do reaction rates for SNAr with aniline derivatives vary drastically between solvents?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
